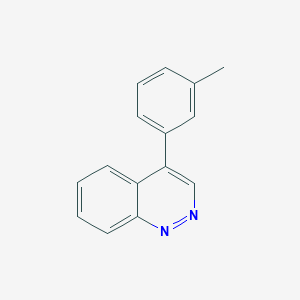
4-(3-Methylphenyl)cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(m-Tolyl)cinnoline is an organic compound belonging to the cinnoline family, which is a class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 4-(m-Tolyl)cinnoline consists of a cinnoline core with a meta-tolyl group attached to the fourth position of the cinnoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(m-Tolyl)cinnoline can be achieved through various methods. One common approach involves the reaction of 4-alkylpyridazine with nitrostyrene in the presence of dioxane and piperidine at 100°C . Another method includes the treatment of (4-aminocinnolin-3-yl)-p-tolyl-methanones with acetic anhydride under reflux conditions, followed by cyclization in dimethylformamide with potassium carbonate .
Industrial Production Methods: Industrial production of 4-(m-Tolyl)cinnoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance the efficiency and reduce the reaction time .
化学反応の分析
Types of Reactions: 4-(m-Tolyl)cinnoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be annelated to form 1,2-dihydro-4-(p-tolyl)-2-oxopyrido[3,2-c]cinnoline derivatives via (4-acetamido-cinnolin-3-yl)-p-tolyl-methanones .
Common Reagents and Conditions:
Oxidation: Treatment with oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reactions with halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
作用機序
The mechanism of action of 4-(m-Tolyl)cinnoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
類似化合物との比較
4-(m-Tolyl)cinnoline can be compared with other similar compounds such as cinnoline-4-ol, cinnoline-4-thiol, and cinnoline-4-amine . These compounds share a similar cinnoline core but differ in their substituents, leading to variations in their chemical and biological properties. For instance, cinnoline-4-ol exists predominantly in the oxo form, while cinnoline-4-thiol is present in the thione form . The unique meta-tolyl group in 4-(m-Tolyl)cinnoline distinguishes it from these related compounds and contributes to its distinct reactivity and applications.
生物活性
4-(3-Methylphenyl)cinnoline, a derivative of the cinnoline family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- CAS Number: 90141-91-6
- Molecular Formula: C15H13N3
- Molecular Weight: 237.29 g/mol
The structure of this compound features a cinnoline ring system substituted with a 3-methylphenyl group, which influences its biological interactions.
Antimicrobial Activity
Research indicates that cinnoline derivatives exhibit significant antimicrobial properties. A study evaluated various cinnoline compounds, including this compound, against a range of bacterial strains.
Table 1: Antimicrobial Activity of Cinnoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 25 | 15 |
| Escherichia coli | 30 | 12 | |
| Pseudomonas aeruginosa | 40 | 10 |
These results suggest that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anti-inflammatory Effects
Cinnoline derivatives have also been studied for their anti-inflammatory properties. A recent investigation into the effects of various substituted cinnolines showed that compounds with certain substituents can modulate inflammatory pathways.
Case Study: NF-κB Inhibition
In vitro studies demonstrated that this compound significantly inhibited the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. The compound reduced NF-κB activity by approximately 30% at a concentration of 20 µM, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Nuclear Translocation Modulation: By affecting the translocation of NF-κB to the nucleus, it can decrease the expression of pro-inflammatory cytokines.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its therapeutic application. Preliminary studies indicate:
- Absorption: The compound is expected to have moderate bioavailability due to its lipophilic nature.
- Distribution: It may distribute widely in tissues due to its chemical structure.
- Toxicity: Initial toxicity assessments show no significant adverse effects at therapeutic doses; however, further studies are needed to establish a comprehensive safety profile .
特性
CAS番号 |
90141-91-6 |
|---|---|
分子式 |
C15H12N2 |
分子量 |
220.27 g/mol |
IUPAC名 |
4-(3-methylphenyl)cinnoline |
InChI |
InChI=1S/C15H12N2/c1-11-5-4-6-12(9-11)14-10-16-17-15-8-3-2-7-13(14)15/h2-10H,1H3 |
InChIキー |
ICQFPEHTLQPTOB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CN=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















